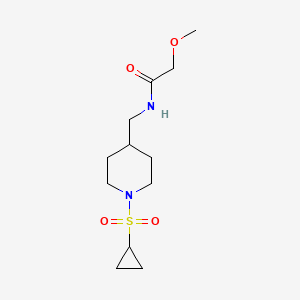

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-18-9-12(15)13-8-10-4-6-14(7-5-10)19(16,17)11-2-3-11/h10-11H,2-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIVYSGJUHYWBCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1CCN(CC1)S(=O)(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide typically involves the reaction of piperidine derivatives with cyclopropylsulfonyl chloride and methoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide serves as a versatile building block in synthetic organic chemistry. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly those targeting specific biological pathways.

Synthesis Methods:

The synthesis typically involves the reaction of piperidine derivatives with cyclopropylsulfonyl chloride and methoxyacetyl chloride, often using bases like triethylamine to facilitate the reaction .

Biology

Research indicates that this compound exhibits potential biological activities, such as:

- Antimicrobial Properties: Studies have demonstrated effectiveness against various microbial strains.

- Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .

Case Study:

A study conducted on the compound's interaction with cancer cell lines revealed a significant reduction in cell viability, indicating its potential as an anticancer agent .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its mechanism of action involves modulation of enzyme activity and receptor interactions, which could lead to new treatments for various diseases.

Potential Therapeutic Uses:

- Treatment of chronic pain

- Management of neurodegenerative diseases

- Development of novel antimicrobial agents

Research Findings:

Clinical trials are ongoing to evaluate its efficacy and safety profile in humans, particularly focusing on its role in pain management .

Industrial Applications

In the industrial sector, this compound is utilized for:

- Catalysis: It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

- Material Science: Its unique properties are being investigated for developing new materials with specific mechanical and thermal characteristics.

Mechanism of Action

The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

- Molecular Formula : C₂₂H₂₈N₂O₂

- Molecular Weight : 352.5 g/mol

- Key Features: Piperidine substituted with a phenethyl group at the 1-position and a phenyl-methoxyacetamide at the 4-position.

- Comparison :

4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

- Molecular Formula : C₂₂H₂₆N₂O₂

- Molecular Weight : 350.46 g/mol

- Key Features :

- A fentanyl analogue with a 4-methylphenethyl group on piperidine and an N-phenylacetamide.

- The phenylacetamide group is critical for μ-opioid receptor binding.

- Comparison: The target compound lacks the N-phenyl group essential for opioid activity, suggesting a divergent mechanism of action. The cyclopropylsulfonyl group may redirect selectivity toward non-opioid targets, such as enzymes or ion channels .

Compounds with Acetamide Functionality and Diverse Scaffolds

Goxalapladib (CAS 412950-27-7)

- Molecular Formula : C₄₀H₃₉F₅N₄O₃

- Molecular Weight : 718.80 g/mol

- Key Features :

- A 1,8-naphthyridine-acetamide derivative with trifluoromethyl biphenyl and methoxyethyl-piperidine substituents.

- Developed for atherosclerosis treatment, targeting lipoprotein-associated phospholipase A₂ (Lp-PLA₂).

- Comparison :

N-Isopropyl-2-(3-(4-((1H-Indazol-5-yl)amino)-6-(piperazin-1-yl)pyrimidin-2-yl)phenoxy)acetamide

- Molecular Formula : C₂₇H₃₂N₈O₂

- Molecular Weight : 515.5 g/mol

- Key Features: A pyrimidine-phenoxyacetamide with isopropyl and piperazine groups.

- Comparison: The target compound’s piperidine-sulfonyl scaffold contrasts with this compound’s heteroaromatic core. The methoxy group in the target may confer distinct solubility profiles compared to the isopropyl-phenoxy moiety .

Data Table: Comparative Overview

Key Research Findings

Metabolic Stability : The cyclopropylsulfonyl group in the target compound likely reduces susceptibility to oxidative metabolism compared to phenethyl-substituted fentanyl analogues, which are prone to CYP3A4-mediated degradation .

Instead, its acetamide-piperidine scaffold may target enzymes or transporters .

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a piperidine ring modified with a cyclopropylsulfonyl group and a methoxyacetamide moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

The mechanism of action of this compound involves interactions with various biological targets, particularly receptors and enzymes. The piperidine ring is known for its ability to modulate neurotransmitter systems, while the sulfonyl group may enhance binding affinity to specific targets.

1. Pharmacological Effects

Research indicates that compounds similar to this compound often exhibit significant activity against various biological pathways. Some key findings include:

- Dopamine Receptor Affinity : Compounds containing piperidine structures have shown affinity for dopamine D2 receptors, which are crucial in the treatment of neurological disorders such as schizophrenia and Parkinson's disease .

- Cytochrome P450 Inhibition : Related compounds have been identified as inhibitors of cytochrome P450 enzymes, which play a vital role in drug metabolism and synthesis .

2. Case Studies

Several studies have highlighted the biological activity of structurally related compounds:

1. In Vitro Studies

In vitro assays have shown that this compound can modulate enzyme activities related to neurotransmitter signaling. These studies often employ competitive binding assays to evaluate the compound's affinity for various receptors.

2. In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. Results indicate that it may exhibit favorable bioavailability and therapeutic indices, making it a candidate for further development in treating conditions such as anxiety and depression.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-2-methoxyacetamide, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Key steps include sulfonylation using cyclopropylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) and subsequent coupling with 2-methoxyacetic acid derivatives. Reaction parameters like temperature (controlled via ice baths) and stoichiometric ratios (1.2:1 sulfonyl chloride to piperidine) are critical for minimizing side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (~60–70%) .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms regiochemistry, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Differential Scanning Calorimetry (DSC) can detect polymorphic impurities .

Q. How can researchers address solubility challenges during in vitro assays for this compound?

- Methodological Answer : Pre-formulation studies using co-solvents (e.g., DMSO for stock solutions) or surfactants (e.g., Tween-80) enhance aqueous solubility. Solubility parameters (Hansen solubility parameters) guide solvent selection. Dynamic Light Scattering (DLS) monitors aggregation in buffer systems .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, IR) during characterization be resolved?

- Methodological Answer : Contradictions between experimental and predicted spectra often arise from dynamic effects (e.g., rotamers) or impurities. Variable Temperature NMR (VT-NMR) can resolve conformational ambiguities, while IR spectroscopy coupled with DFT calculations (e.g., B3LYP/6-31G*) identifies vibrational modes. Cross-validation with X-ray crystallography is ideal but requires high-quality crystals .

Q. What strategies elucidate the compound’s mechanism of action in modulating biological targets?

- Methodological Answer : Target engagement is assessed via competitive binding assays (e.g., fluorescence polarization for receptor affinity) and enzymatic inhibition studies (IC₅₀ determination). Molecular dynamics simulations (Amber or GROMACS) predict binding modes, while site-directed mutagenesis validates critical residues in the target protein .

Q. How do structural modifications (e.g., cyclopropylsulfonyl vs. tosyl groups) impact pharmacokinetic properties and selectivity?

- Methodological Answer : Comparative SAR studies using analogs with varying sulfonyl groups reveal trends in logP (via shake-flask method) and metabolic stability (microsomal incubation). Permeability assays (Caco-2 monolayers) and plasma protein binding (ultrafiltration) quantify bioavailability differences. Target selectivity is profiled using kinase panels or GPCR screening .

Q. How can in silico modeling predict binding affinity with biological targets, and what are its limitations?

- Methodological Answer : Molecular docking (AutoDock Vina, Glide) identifies putative binding poses, while free-energy perturbation (FEP) calculations refine affinity predictions. Limitations include force field inaccuracies and solvent effects; experimental validation via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) is essential .

Q. What approaches reconcile conflicting data between biological assays and computational predictions?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., ionic strength) or compound degradation. Orthogonal assays (e.g., functional cAMP vs. radioligand binding) and stability studies (HPLC monitoring over 24h) clarify results. Machine learning models (e.g., random forests) can integrate disparate data to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.